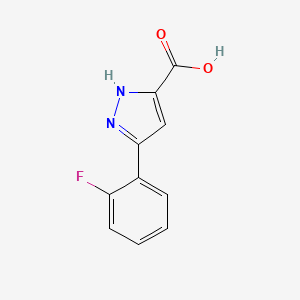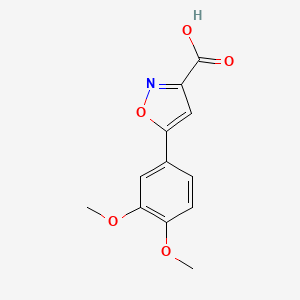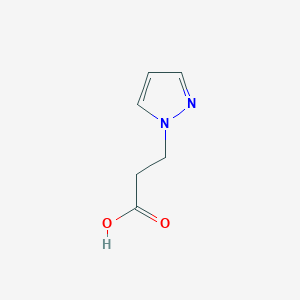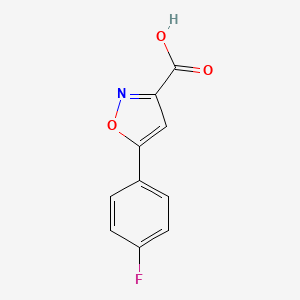![molecular formula C9H13NO2 B1269523 2-[(二甲氨基)亚甲基]-1,3-环己二酮 CAS No. 85302-07-4](/img/structure/B1269523.png)
2-[(二甲氨基)亚甲基]-1,3-环己二酮
概述
描述
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620164. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吡唑衍生物的合成
2-[(二甲氨基)亚甲基]-1,3-环己二酮: 用于合成吡唑衍生物,吡唑衍生物是含有两个相邻氮原子的五元环杂环化合物 . 这些衍生物已被发现具有显着的活性,例如5-α-还原酶抑制剂、抗增殖、抗寄生虫和除草活性 . 该化合物作为合成过程中的前体,为创建生物活性分子提供了通用的构建单元。
生物活性表征
该化合物的生物活性已被表征。 它被合成和使用,无需进一步纯化,以探索其在各种生物应用中的潜力 . 这包括研究其在新药开发中的作用及其对生物系统的影响。
材料科学研究
在材料科学中,2-二甲氨基亚甲基环己烷-1,3-二酮因其在有机发光二极管 (OLED) 中的潜在用途而受到研究 . 其结构特性可能有助于开发可用于创建更高效、更耐用的 OLED 的新材料。
药物测试
该化合物也用作药物测试中的高质量参考标准 . 它确保了药物研究中结果的准确性,在药物研究中,精确的测量和标准对于新药和疗法的开发至关重要。
化学合成构建单元
作为有机构建单元,它用于化学合成以创建各种复杂的分子 . 它的反应性和稳定性使其成为合成各种化学化合物的宝贵组成部分。
分析化学
在分析化学中,2-[(二甲氨基)亚甲基]-1,3-环己二酮因其可用于色谱和质谱的特性而被使用 . 它有助于分离、识别和量化混合物中的化学物质,在分析程序中发挥着关键作用。
生化分析
Biochemical Properties
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cyclohexanone monooxygenase, which catalyzes the oxidation of cyclohexanone derivatives. The interaction between 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione and these enzymes is typically characterized by the formation of enzyme-substrate complexes, leading to the subsequent biochemical transformations .
Cellular Effects
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic transformations can affect the compound’s activity and efficacy. Additionally, 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is essential for optimizing its delivery and efficacy in biochemical applications .
Subcellular Localization
2-[(Dimethylamino)methylene]-1,3-cyclohexanedione exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione is crucial for understanding its role in cellular processes and optimizing its use in research and therapeutic applications .
属性
IUPAC Name |
2-(dimethylaminomethylidene)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-7-8(11)4-3-5-9(7)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMAAZJCOVPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30326881 | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-07-4 | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85302-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Dimethylamino)methylene]-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30326881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methylidene]cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Phenethyl-1H-[1,2,4]triazol-3-ylamine](/img/structure/B1269450.png)
![[5-(3-Aminophenyl)furan-2-yl]methanol](/img/structure/B1269454.png)

![5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269458.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)





